molecular formula C13H17NO B2427141 (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 72851-83-3

(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No. B2427141
CAS RN: 72851-83-3
M. Wt: 203.285
InChI Key: SLLJLNGZUQJZCR-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one” is a chemical compound with the CAS Number: 72851-83-3 . Its molecular weight is 203.28 .

Scientific Research Applications

Acidolysis of Lignin Model Compounds

One application of compounds similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one is in the study of the acidolysis of lignin model compounds. T. Yokoyama (2015) explored the mechanism of β-O-4 bond cleavage during the acidolysis of lignin, utilizing a model compound structurally related to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one. This study contributed to understanding the chemical behavior of lignin during its breakdown process, highlighting the significance of the presence of specific groups and the contribution of hydride transfer mechanisms in the acidolysis of lignin model compounds (T. Yokoyama, 2015).

Amyloid Imaging in Alzheimer's Disease

Compounds structurally related to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one have been used in amyloid imaging, particularly in the context of Alzheimer's disease. A. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands, including radioligands that show promise for early detection of Alzheimer's disease. This research has significant implications for understanding the pathophysiological mechanisms and timelines of amyloid deposits in the brain, offering a foundation for the evaluation of new anti-amyloid therapies (A. Nordberg, 2007).

Immunomodulating Effects

The compound Inosine pranobex, structurally similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, has demonstrated potential immunomodulating effects. D. Campoli-Richards, E. Sorkin, and R. Heel (1986) discussed its antiviral and antitumor activities, which are believed to be secondary to its immunomodulating effect. Although further studies are required, the compound shows promising therapeutic potential for various diseases and infections (D. Campoli-Richards, E. Sorkin, R. Heel, 1986).

Tamoxifen and Its Derivatives

Tamoxifen, a compound similar to (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, has been extensively used in the treatment and chemoprevention of breast cancer. The study by Shagufta and Irshad Ahmad (2018) emphasized the significance of tamoxifen and its derivatives in understanding the mechanisms of drug action and generating new agents with reduced side effects for various therapeutic targets (Shagufta, Irshad Ahmad, 2018).

Safety and Hazards

The safety data sheet for this compound suggests that it is for research and development use only, under the supervision of a technically qualified individual .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLJLNGZUQJZCR-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one

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